molecular formula C10H7BrClN B577724 4-Bromo-3-chloro-8-methylquinoline CAS No. 1211427-35-8

4-Bromo-3-chloro-8-methylquinoline

Cat. No.: B577724
CAS No.: 1211427-35-8
M. Wt: 256.527
InChI Key: YRRZADDXHJHRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-chloro-8-methylquinoline is a halogenated quinoline derivative characterized by bromine and chlorine substituents at positions 4 and 3, respectively, and a methyl group at position 6. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and chelating properties .

Properties

CAS No.

1211427-35-8

Molecular Formula

C10H7BrClN

Molecular Weight

256.527

IUPAC Name

4-bromo-3-chloro-8-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-3-2-4-7-9(11)8(12)5-13-10(6)7/h2-5H,1H3

InChI Key

YRRZADDXHJHRLX-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C(C(=CN=C12)Cl)Br

Synonyms

4-Bromo-3-chloro-8-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
4-Bromo-3-chloro-8-methylquinoline Br (4), Cl (3), CH₃ (8) C₁₀H₇BrClN Potential pharmaceutical precursor -
4-Bromo-8-methoxyquinoline Br (4), OCH₃ (8) C₁₀H₈BrNO Radiopharmaceutical precursor; planar structure
4-Chloro-8-bromo-2-phenylquinoline Cl (4), Br (8), C₆H₅ (2) C₁₅H₉BrClN Molar mass 318.6; supplier data available
4-Bromo-8-chloro-5-methoxy-2-methylquinoline Br (4), Cl (8), OCH₃ (5), CH₃ (2) C₁₁H₉BrClNO Higher complexity; potential agrochemical use
6-Bromo-4,8-dichloro-quinoline-3-carbonitrile Br (6), Cl (4,8), CN (3) C₁₀H₃BrCl₂N₂ Electron-withdrawing groups enhance reactivity
4-Bromo-8-(trifluoromethoxy)quinoline Br (4), OCF₃ (8) C₁₀H₅BrF₃NO Trifluoromethoxy group improves lipophilicity

Physical and Chemical Properties

  • Planarity and Crystallography: 4-Bromo-8-methoxyquinoline exhibits near-coplanar non-hydrogen atoms (r.m.s. deviation 0.0242 Å), facilitating π-stacking interactions absent in bulkier analogs like 4-Chloro-8-bromo-2-phenylquinoline .
  • Solubility: Methoxy and trifluoromethoxy groups (e.g., in 4-Bromo-8-methoxyquinoline and 4-Bromo-8-(trifluoromethoxy)quinoline) enhance solubility in organic solvents compared to halogen-only derivatives .
  • Thermal Stability: Methyl and phenyl substituents (e.g., in 4-Chloro-8-bromo-2-phenylquinoline) increase molecular weight and melting points compared to simpler halogenated quinolines .

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